![molecular formula C23H23ClN2OS B2628536 2-[(4-Chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline CAS No. 339019-02-2](/img/structure/B2628536.png)
2-[(4-Chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline” is a complex organic compound that contains several functional groups and rings . It has a quinazoline core, which is a type of nitrogen-containing heterocycle . Quinazolines and their derivatives have been found to possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, a chlorophenyl group, a dimethylphenoxy group, and a sulfanyl group . These groups could potentially influence the compound’s reactivity, stability, and interactions with other molecules.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and dimethylphenoxy groups could affect its solubility, while the quinazoline core could influence its stability .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Techniques : The compound serves as a core structure for synthesizing various substituted tetrahydroquinazolines. Techniques involve cycloaddition reactions, nucleophilic substitutions, and catalytic hydrogenation to afford derivatives with diverse substituents, showcasing the compound's versatility in organic synthesis (Dalai et al., 2006). Such methodologies enable the exploration of chemical space around the tetrahydroquinazoline scaffold, enhancing our understanding of structure-activity relationships in drug design.
Structural Insights : X-ray crystallography studies of tetrahydroquinazoline derivatives provide insights into their molecular geometries, including the orientations of substituent groups and intermolecular interactions. These structural details are critical for understanding the compound's reactivity and for designing derivatives with specific properties, such as enhanced solubility or improved binding to biological targets (Mague et al., 2017).
Biological Activity and Potential Applications
Antimicrobial Activity : Derivatives of tetrahydroquinazolines have been evaluated for their antimicrobial properties, with some showing significant activity against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Osarumwense, 2022).
Potential Antituberculosis Activity : Studies on 3-heteroarylthioquinoline derivatives synthesized from tetrahydroquinazoline precursors indicate promising in vitro antituberculosis activity. These findings highlight the potential of tetrahydroquinazoline derivatives as starting points for the development of novel antituberculosis therapies, a critical need given the global health impact of tuberculosis (Chitra et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of activities exhibited by quinazoline derivatives, this compound could be of interest in fields such as medicinal chemistry, drug discovery, and materials science .
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS/c1-15-6-5-9-21(16(15)2)27-22-19-7-3-4-8-20(19)25-23(26-22)28-14-17-10-12-18(24)13-11-17/h5-6,9-13H,3-4,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKLDRUGUDPCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfanyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2628453.png)
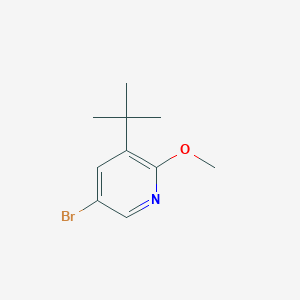
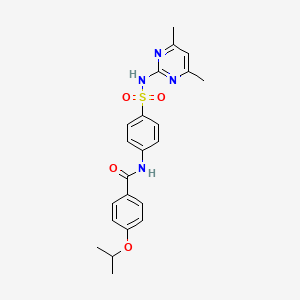

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2628462.png)
![3-{[(Tert-butoxy)carbonyl]amino}azetidine-3-carboxylic acid](/img/structure/B2628463.png)
![(E)-3-(2-chlorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2628464.png)
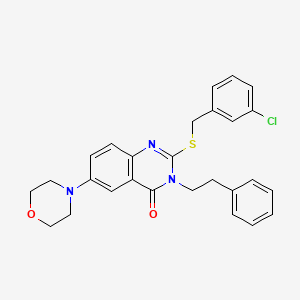
![2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2628469.png)
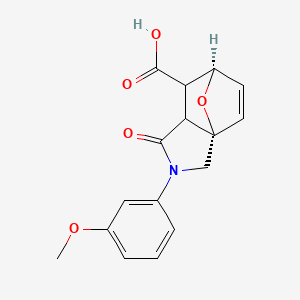

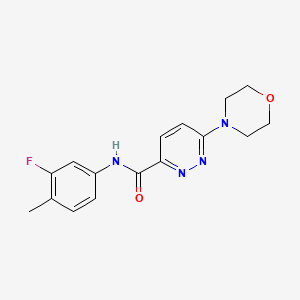
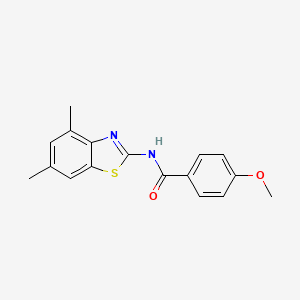
![1-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2628476.png)